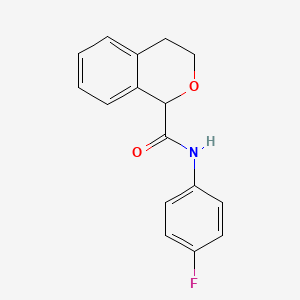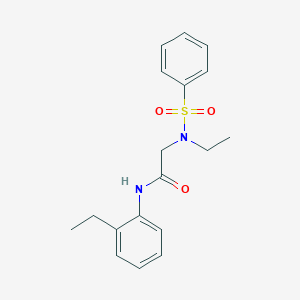![molecular formula C20H18N2O2S B4396933 N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4396933.png)
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, also known as PETCM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PETCM is a small molecule inhibitor that targets the protein kinase B (PKB/Akt) signaling pathway, which plays a critical role in regulating cell survival, proliferation, and metabolism.
Mécanisme D'action
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide exerts its biological effects by inhibiting the activity of PKB/Akt, a serine/threonine kinase that plays a critical role in regulating cell survival, proliferation, and metabolism. PKB/Akt is activated by various growth factors, cytokines, and other signaling molecules, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound binds to the ATP-binding domain of PKB/Akt and prevents its activation, thereby inhibiting downstream signaling pathways that promote cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. This compound inhibits the growth and survival of cancer cells by inducing apoptosis, a programmed cell death mechanism that is dysregulated in cancer cells. This compound also improves glucose metabolism and insulin sensitivity in diabetic animal models by regulating the Akt signaling pathway, which plays a critical role in glucose homeostasis. In addition, this compound protects against neurodegeneration by inhibiting the activation of microglia, which are immune cells that play a role in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has several advantages and limitations for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized using the SPPS method, which is widely available in most research labs. This compound has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, this compound has several limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide. One potential direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to study its safety and efficacy in clinical trials for various diseases, including cancer, diabetes, and neurodegenerative disorders. In addition, further research is needed to understand the molecular mechanisms underlying its effects on cell survival, proliferation, and metabolism. Finally, this compound could be used as a tool compound to study the role of PKB/Akt signaling pathway in various biological processes and diseases.
Applications De Recherche Scientifique
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit the growth and survival of cancer cells by targeting the PKB/Akt signaling pathway, which is often dysregulated in cancer cells. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models by regulating the Akt signaling pathway. In addition, this compound has been shown to protect against neurodegeneration by inhibiting the activation of microglia, which are immune cells that play a role in neuroinflammation.
Propriétés
IUPAC Name |
N-[2-(2-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-19(21-13-12-15-7-2-1-3-8-15)16-9-4-5-10-17(16)22-20(24)18-11-6-14-25-18/h1-11,14H,12-13H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFHRYNQOVCCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4396884.png)
![5-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4396885.png)

![4-fluoro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4396899.png)
![2-(methylthio)-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4396906.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4396917.png)
![ethyl {4-[(cyclopentylamino)sulfonyl]phenyl}carbamate](/img/structure/B4396920.png)
![N-{3-[(4-biphenylylcarbonyl)amino]propyl}isonicotinamide](/img/structure/B4396927.png)
![methyl 6-benzoyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4396939.png)
![[(1-benzyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4396946.png)
![1-tert-butyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4396952.png)
![5-bromo-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4396964.png)